molecular formula C20H16N2O3S B2965821 (E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one CAS No. 326907-80-6

(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

Cat. No.: B2965821
CAS No.: 326907-80-6
M. Wt: 364.42
InChI Key: KVBDZFJFAJJYFK-CSKARUKUSA-N
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Description

(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H16N2O3S and its molecular weight is 364.42. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including compounds similar to the one , have been explored for their corrosion inhibition properties. For example, Ech-chihbi et al. (2020) conducted computational and experimental studies on the adsorption and corrosion inhibition performance of benzimidazole derivatives in 1.0 M HCl solution. These compounds showed significant corrosion inhibition for mild steel, operating via a mixed inhibition mechanism and forming a protective barrier film on the metal surface. The study demonstrates the potential of benzimidazole derivatives in protecting metals from corrosion in acidic environments (Ech-chihbi et al., 2020).

Synthesis of Functionalized Molecules

The palladium-catalyzed carbonylative synthesis of functionalized benzimidazoles and benzimidazothiazoles has been investigated, highlighting the reactivity of benzimidazole derivatives under specific conditions. Veltri et al. (2016) studied the synthesis of benzimidazothiazoles via oxidative aminocarbonylation, resulting in compounds with potential applications in medicinal chemistry and materials science. This research underlines the versatility of benzimidazole derivatives in organic synthesis, providing pathways to various functionalized molecules (Veltri et al., 2016).

Anticancer Activity

Research into benzimidazole derivatives also extends into the development of anticancer agents. Rashid et al. (2012) synthesized new benzimidazole-based compounds bearing an oxadiazole nucleus and evaluated their in vitro anticancer activity. One of the compounds exhibited significant growth inhibition activity, underscoring the potential of benzimidazole derivatives in the design of new anticancer drugs (Rashid et al., 2012).

Antioxidant Properties

Alp et al. (2015) prepared novel benzimidazole derivatives and assessed their in vitro antioxidant properties. The study found that some compounds showed strong inhibitory effects on lipid peroxidation and ethoxyresorufin O-deethylase activity, indicating their potential as antioxidants (Alp et al., 2015).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(2-prop-2-enylsulfanylbenzimidazol-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-2-11-26-20-21-15-5-3-4-6-16(15)22(20)19(23)10-8-14-7-9-17-18(12-14)25-13-24-17/h2-10,12H,1,11,13H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBDZFJFAJJYFK-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=NC2=CC=CC=C2N1C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.